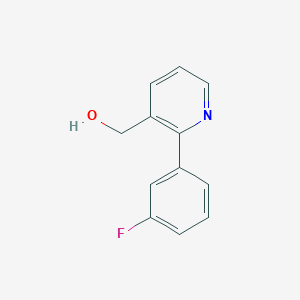
(2-(3-Fluorophenyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(3-Fluorophenyl)pyridin-3-yl)methanol is an organic compound that belongs to the class of aromatic alcohols It consists of a pyridine ring substituted with a fluorophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
- Step 1: Formation of Grignard Reagent:
- React 3-pyridyl bromide with magnesium turnings in anhydrous ether to form 3-pyridylmagnesium bromide.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), room temperature.
- Step 2: Addition to Aldehyde:
- Add 3-fluorobenzaldehyde to the Grignard reagent to form the corresponding alcohol.
- Reaction conditions: Anhydrous ether, inert atmosphere, room temperature.
- Step 3: Reduction:
- Reduce the intermediate using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
- Reaction conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere, room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: (2-(3-Fluorophenyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
- Oxidation:
- The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
- Major product: (2-(3-Fluorophenyl)pyridin-3-yl)carboxylic acid.
- Reduction:
- The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
- Major product: (2-(3-Fluorophenyl)pyridin-3-yl)methane.
- Substitution:
- The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
- Common reagents: Sodium methoxide, potassium tert-butoxide.
- Major products: Various substituted phenyl derivatives.
Scientific Research Applications
(2-(3-Fluorophenyl)pyridin-3-yl)methanol has several scientific research applications:
- Medicinal Chemistry:
- It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
- Materials Science:
- The compound can be used in the development of novel materials with specific electronic or optical properties.
- Biological Studies:
- It serves as a probe in biological studies to investigate the interaction of fluorinated aromatic compounds with biological targets.
Mechanism of Action
The mechanism of action of (2-(3-Fluorophenyl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds:
- (2-(4-Fluorophenyl)pyridin-3-yl)methanol
- (2-(3-Chlorophenyl)pyridin-3-yl)methanol
- (2-(3-Bromophenyl)pyridin-3-yl)methanol
Uniqueness: (2-(3-Fluorophenyl)pyridin-3-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
[2-(3-fluorophenyl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-5-1-3-9(7-11)12-10(8-15)4-2-6-14-12/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUNDIVMWNXVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














